AZD8797 - 911715-90-7

AZD8797

Catalog Number: EVT-260510
CAS Number: 911715-90-7
Molecular Formula: C19H25N5OS2
Molecular Weight: 403.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
AZD8797, or AZD 8797, is a non-competitive allosteric modulator of CX3CL1. It is a potent and selective antagonist of the Fractalkine receptor (FKN or CX3CR1; Ki value 3.9 nM) with a 720 fold selectivity over the CXCR2 receptor, a 246-fold selectivity versus hCCR1 and 187-fold versus hCCR2 and no significant antagonism of the CCR4, CCR5, CCR6, CXCR3, and CXCR5 receptors. AZD8797 displays adequate metabolic stability and solubility and high Caco-2 permeability. Notably, AZD 8797 exhibited a significant interaction (>50% activity at 10 μM) for the adenosine A1 receptor only, and the selectivity was later determined to be 33-fold. AZD8797 also prevents G-protein activation in a [35S]GTPγS accumulation assay. AZD8797 positively modulates the CX3CL1 response at sub-micromolar concentrations in a β-arrestin recruitment assay. In equilibrium saturation binding experiments, AZD8797 reduces the maximal binding of 125I-CX3CL1 without affecting Kd.

Fractalkine (CX3CL1)

Compound Description: Fractalkine, also known as CX3CL1, is a chemokine that exists in both membrane-bound and soluble forms. It acts as a chemoattractant for immune cells expressing CX3CR1, its specific receptor. [] Fractalkine plays a crucial role in inflammation by recruiting and activating leukocytes and monocytes, and it has been implicated in various diseases, including cardiovascular diseases, neurodegenerative diseases, and cancer. [, ]

Relevance: Fractalkine is the endogenous ligand for CX3CR1, the target of 1-Pentanol, 2-[[2-Amino-5-[[(1S)-1-phenylethyl]thio]thiazolo[4,5-d]pyrimidin-7-yl]amino]-4-Methyl-, (2R)-. Understanding the interactions between fractalkine and CX3CR1 is crucial for elucidating the mechanism of action of this antagonist. Studies often investigate the effects of blocking fractalkine signaling using antagonists like 1-Pentanol, 2-[[2-Amino-5-[[(1S)-1-phenylethyl]thio]thiazolo[4,5-d]pyrimidin-7-yl]amino]-4-Methyl-, (2R)- to develop potential therapies for diseases associated with CX3CR1 activation. [, , , ]

AZD8797

Compound Description: AZD8797 is a selective, high-affinity small molecule antagonist of the CX3CR1 receptor. [] It acts by inhibiting the binding of fractalkine to CX3CR1, thereby blocking downstream signaling events. [, , , ] AZD8797 has shown therapeutic potential in preclinical models of various diseases, including multiple sclerosis, spinal cord injury, and retinal degeneration, by reducing inflammation, apoptosis, and promoting tissue repair. [, , , ]

Relevance: AZD8797 is another potent and selective antagonist of CX3CR1, similar to 1-Pentanol, 2-[[2-Amino-5-[[(1S)-1-phenylethyl]thio]thiazolo[4,5-d]pyrimidin-7-yl]amino]-4-Methyl-, (2R)-. [, ] Comparing their activities and pharmacological profiles can provide insights into structure-activity relationships and aid in the development of more effective CX3CR1 antagonists. Researchers often use AZD8797 as a reference compound to assess the efficacy and potency of novel CX3CR1 antagonists like 1-Pentanol, 2-[[2-Amino-5-[[(1S)-1-phenylethyl]thio]thiazolo[4,5-d]pyrimidin-7-yl]amino]-4-Methyl-, (2R)-. [, , , , ]

KAND567

Compound Description: KAND567 is a small molecule, selective, non-competitive, allosteric antagonist of the fractalkine receptor CX3CR1. [, ] It is currently under clinical development for various conditions, including acute myocardial infarction, ovarian carcinoma, and COVID-19. [, , , ] Preclinical studies have shown that KAND567 possesses cardioprotective and anti-atherosclerotic effects by reducing inflammation and plaque vulnerability in rodent models. []

Relevance: KAND567 is another CX3CR1 antagonist, sharing a similar mechanism of action with 1-Pentanol, 2-[[2-Amino-5-[[(1S)-1-phenylethyl]thio]thiazolo[4,5-d]pyrimidin-7-yl]amino]-4-Methyl-, (2R)-, and is also being investigated for its therapeutic potential in inflammatory diseases. [, ] The clinical development of KAND567 provides valuable information and a benchmark for the development of 1-Pentanol, 2-[[2-Amino-5-[[(1S)-1-phenylethyl]thio]thiazolo[4,5-d]pyrimidin-7-yl]amino]-4-Methyl-, (2R)-. [, , , ]

Relevance: While structurally unrelated to 1-Pentanol, 2-[[2-Amino-5-[[(1S)-1-phenylethyl]thio]thiazolo[4,5-d]pyrimidin-7-yl]amino]-4-Methyl-, (2R)-, research has revealed an interesting link between CX3CR1 and the efficacy of DNA-damaging agents like cisplatin. [] Studies suggest that CX3CR1 might play a role in the Fanconi anemia (FA) pathway, a crucial DNA repair mechanism involved in repairing DNA interstrand crosslinks induced by cisplatin. [] Targeting CX3CR1 with inhibitors like 1-Pentanol, 2-[[2-Amino-5-[[(1S)-1-phenylethyl]thio]thiazolo[4,5-d]pyrimidin-7-yl]amino]-4-Methyl-, (2R)- alongside cisplatin could potentially enhance the efficacy of cisplatin by interfering with DNA repair mechanisms, offering a novel therapeutic strategy to overcome drug resistance. []

Source and Classification

AZD8797 is classified under small molecule inhibitors targeting G-protein coupled receptors, specifically chemokine receptors. Its development stems from research aimed at understanding the role of chemokines in neuroinflammation and their potential as therapeutic targets. The compound has been synthesized and characterized in various studies, with its mechanism of action being elucidated through both in vitro and in vivo experiments .

Synthesis Analysis

Methods of Synthesis

The synthesis of AZD8797 involves several key steps, typically starting from readily available chemical precursors. Although specific synthetic routes are proprietary, general methods include:

  • Stepwise Synthesis: Utilizing a combination of coupling reactions to build the core structure, followed by functionalization steps to introduce necessary substituents.
  • Purification Techniques: After synthesis, compounds are purified using chromatography techniques such as high-performance liquid chromatography (HPLC) to ensure high purity levels necessary for biological testing.

Technical Details

The synthesis process must be carefully controlled to optimize yield and purity. Reaction conditions such as temperature, solvent choice, and reaction time are critical parameters that require optimization during the development phase. Analytical techniques like nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) are employed to confirm the structure and purity of AZD8797 at each stage of synthesis .

Molecular Structure Analysis

Structure

AZD8797 has a complex molecular structure characterized by multiple functional groups that contribute to its binding affinity for CX3CR1. The exact molecular formula and structure can be represented as follows:

  • Molecular Formula: CX_{X}HY_{Y}NZ_{Z}OW_{W} (exact values depend on specific substituents).

Data

The compound's three-dimensional conformation is crucial for its function as an allosteric modulator. Structural analysis through X-ray crystallography or computational modeling provides insights into how AZD8797 interacts with CX3CR1, revealing binding sites and conformational changes upon ligand binding .

Chemical Reactions Analysis

Reactions

AZD8797 primarily functions through non-competitive inhibition, meaning it binds to a site other than the active site on CX3CR1 without preventing ligand binding but altering receptor activity. This mechanism allows it to modulate receptor signaling pathways effectively.

Technical Details

In vitro assays demonstrate that AZD8797 can displace fractalkine from CX3CR1 without competing directly with it, leading to a decrease in receptor activation. Kinetic studies often employ radiolabeled ligands to assess binding affinities and dissociation rates, providing quantitative data on its inhibitory effects .

Mechanism of Action

Process

The mechanism by which AZD8797 exerts its effects involves allosteric modulation of CX3CR1. By binding to an allosteric site on the receptor, AZD8797 induces conformational changes that reduce the receptor's affinity for fractalkine. This leads to decreased downstream signaling associated with inflammation and neurodegeneration.

Data

Experimental data indicate that treatment with AZD8797 results in reduced levels of pro-inflammatory cytokines in models of neuroinflammation, suggesting its potential utility in managing conditions characterized by excessive inflammatory responses .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid or crystalline form.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but may have limited solubility in water.

Chemical Properties

  • Stability: Stability under various pH conditions should be evaluated to ensure efficacy during storage and application.
  • Reactivity: Reactivity profiles should be established to understand potential interactions with biological molecules.

Relevant analyses often involve determining melting points, boiling points, and spectral properties (UV/Vis, IR) to comprehensively characterize AZD8797 .

Applications

AZD8797 has been investigated for various scientific applications:

  • Neuroprotection: Its ability to inhibit CX3CR1 makes it a candidate for protecting neurons from damage caused by inflammatory processes.
  • Therapeutic Intervention: Research suggests potential use in treating traumatic brain injuries, spinal cord injuries, and viral infections such as COVID-19 where neuroinflammation plays a critical role.
  • Research Tool: As a selective antagonist of CX3CR1, AZD8797 serves as an important tool for studying the role of chemokines in various pathologies.

Ongoing studies continue to explore its efficacy across different models of disease, highlighting its significance in both basic research and clinical applications .

Mechanism of Action and Receptor Pharmacology

Allosteric Modulation of CX3CR1

Non-competitive Antagonism of Fractalkine (CX3CL1) Binding

AZD8797 functions as a selective, allosteric, non-competitive antagonist of the human CX3CR1 receptor, demonstrating a distinct mechanism from orthosteric inhibitors. Equilibrium saturation binding experiments using ¹²⁵I-CX3CL1 revealed that AZD8797 reduces the maximal binding capacity (Bmax) of the natural ligand fractalkine (CX3CL1) without altering its equilibrium dissociation constant (Kd). This characteristic is a hallmark of non-competitive inhibition, indicating that AZD8797 binds to a topographically distinct site on CX3CR1, thereby reducing the proportion of receptors available for CX3CL1 binding rather than competing for the same binding pocket. Radioligand displacement studies confirmed AZD8797's high affinity for human CX3CR1 (Ki = 3.9 nM), with 246-fold selectivity over human CCR1 and 187-fold selectivity over CCR2 [1] [2] [9]. This binding profile enables AZD8797 to effectively antagonize CX3CL1-mediated cellular adhesion under physiological flow conditions, with IC₅₀ values of 300 nM in human whole blood and 6 nM in B-lymphocyte cell lines [1] [3].

Table 1: Binding and Functional Antagonism Profiles of AZD8797

ParameterValueExperimental SystemCitation
CX3CR1 Ki3.9 nMRadioligand binding (HEK293S)[1][9]
CXCR2 Ki2800 nM¹²⁵I-IL-8 binding assay[9]
IC₅₀ (Adhesion Inhibition)6 nMB-lymphocyte cell line[1]
IC₅₀ (Adhesion Inhibition)300 nMHuman whole blood[1]
Selectivity (vs. CCR1)246-foldReceptor panel screening[3]

Biased Signaling Modulation: G-Protein vs. β-Arrestin Pathways

A critical pharmacological feature of AZD8797 is its biased signaling modulation at CX3CR1. While it potently antagonizes G-protein-dependent pathways, it exhibits distinct activity toward β-arrestin recruitment. In [³⁵S]GTPγS accumulation assays—a direct measure of Gαi-protein activation—AZD8797 fully inhibited CX3CL1-induced GTPγS binding with high potency (IC₅₀ ≈ 10-29 nM across species), consistent with its non-competitive binding mechanism [1] [3]. Conversely, in β-arrestin recruitment assays (e.g., DiscoveRx CHO-K1 CX3CR1 β-arrestin cell line), AZD8797 acted as a positive allosteric modulator at sub-micromolar concentrations. It enhanced the maximal CX3CL1-induced β-arrestin recruitment by approximately 40% without shifting the CX3CL1 EC₅₀, suggesting a preferential stabilization of receptor conformations favoring β-arrestin coupling over G-protein signaling [1]. This functional selectivity positions AZD8797 as a tool for dissecting pathway-specific consequences of CX3CR1 activation.

Kinetic Binding Dynamics (kon/koff) and Irreversibility Analysis

Kinetic binding studies elucidated the reversibility and temporal dynamics of AZD8797-CX3CR1 interactions. Using [³H]AZD8797, researchers determined its association rate (kon = 2.7 × 10⁶ M⁻¹min⁻¹) and dissociation rate (koff = 0.11 min⁻¹), yielding a dissociation constant (Kd) of 4.1 nM, aligning with equilibrium Ki values [1]. Crucially, dissociation experiments demonstrated that both unlabeled AZD8797 and GTPγS accelerated the dissociation rate of ¹²⁵I-CX3CL1 from CX3CR1 similarly, suggesting AZD8797 binding influences the receptor’s conformational equilibrium in a manner analogous to G-protein coupling. Washout experiments confirmed full reversibility of AZD8797’s effects, excluding irreversible or insurmountable binding artifacts. This reversible yet prolonged binding (t₁/₂ ≈ 6 minutes) supports sustained pharmacodynamic effects in vivo without permanent receptor inactivation [1] [9].

Table 2: Kinetic Parameters of AZD8797 Binding to CX3CR1

ParameterValueMethodCitation
Association Rate (kon)2.7 × 10⁶ M⁻¹min⁻¹[³H]AZD8797 kinetic binding[1]
Dissociation Rate (koff)0.11 min⁻¹[³H]AZD8797 dissociation[1]
Dissociation Constant (Kd)4.1 nMCalculated from kon/koff[1]
Ligand Dissociation t₁/₂~6 minutes¹²⁵I-CX3CL1 dissociation assay[1]

CX3CR1 Signaling Pathway Modulation

Inhibition of Gαi-Dependent GTPγS Accumulation

AZD8797 potently suppresses Gαi-protein activation downstream of CX3CR1. In membranes from CHO-hCX3CR1 cells, it inhibited CX3CL1-stimulated [³⁵S]GTPγS binding with an IC₅₀ of 10 nM for human receptors and 29 nM for rat receptors, correlating with species-specific affinity differences [1] [3]. The compound’s efficacy extended to functional cellular models: in human whole blood, AZD8797 blocked CX3CL1-induced CD11b upregulation on monocytes (a Gαi-dependent integrin activation marker) with similar potency to adhesion inhibition. This confirms that its allosteric mechanism effectively decouples CX3CR1 from G-protein signaling complexes. Importantly, AZD8797 alone exhibited negligible agonist activity in GTPγS assays, reinforcing its pure antagonism in this pathway. The inhibition was surmountable only at very high CX3CL1 concentrations (>100 × EC₈₀), consistent with non-competitive pharmacology [1] [4].

Dynamic Mass Redistribution (DMR) Profiling for Agonist-Antagonist Activity

Dynamic mass redistribution (DMR) profiling using label-free biosensors provided a holistic view of AZD8797’s cellular activity. In CHO-hCX3CR1 cells, CX3CL1 induced a robust Gαi-dominated DMR response characterized by early peak shifts indicative of G-protein activation. AZD8797 preincubation completely abolished this CX3CL1-induced DMR signal at concentrations ≥100 nM, confirming pathway blockade [1]. Intriguingly, when administered alone at high concentrations (≥3 µM), AZD8797 elicited a weak but measurable Gαi-dependent DMR agonism—a response abolished by pertussis toxin pretreatment. This paradoxical partial agonism was absent in GTPγS assays, suggesting DMR’s sensitivity to subtle receptor conformational changes not detected in conventional assays. However, this effect was physiologically negligible compared to its potent antagonism of endogenous CX3CL1. The DMR profile thus underscores AZD8797’s context-dependent activity while affirming its dominant antagonist phenotype in intact cells [1].

Table 3: Signaling Pathway Modulation by AZD8797

Signaling PathwayAZD8797 ActivityPotency (IC₅₀/EC₅₀)Experimental SystemCitation
Gαi Activation (GTPγS)Full Antagonism10 nM (hCX3CR1)CHO-hCX3CR1 membranes[1][3]
β-Arrestin RecruitmentPositive Allosteric ModulatorEnhanced response at 1 µMDiscoveRx β-arrestin assay[1]
DMR Response to CX3CL1Complete Inhibition>100 nMCHO-hCX3CR1 label-free DMR[1]
DMR Agonism (Isolated)Weak Partial Agonism≥3 µMCHO-hCX3CR1 label-free DMR[1]

Table 4: Compound Synonyms for AZD8797

SynonymSource
AZD-8797[1][2][3][4][9]
KAND567[5][9]
Rugocrixan[5]

Properties

CAS Number

911715-90-7

Product Name

AZD8797

IUPAC Name

(2R)-2-[[2-amino-5-[(1S)-1-phenylethyl]sulfanyl-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]amino]-4-methylpentan-1-ol

Molecular Formula

C19H25N5OS2

Molecular Weight

403.6 g/mol

InChI

InChI=1S/C19H25N5OS2/c1-11(2)9-14(10-25)21-16-15-17(22-18(20)27-15)24-19(23-16)26-12(3)13-7-5-4-6-8-13/h4-8,11-12,14,25H,9-10H2,1-3H3,(H3,20,21,22,23,24)/t12-,14+/m0/s1

InChI Key

ZMQSLMZOWVGBSM-GXTWGEPZSA-N

SMILES

CC(C)CC(CO)NC1=NC(=NC2=C1SC(=N2)N)SC(C)C3=CC=CC=C3

Solubility

Soluble in DMSO

Synonyms

AZD8797; AZD-8797; AZD 8797;

Canonical SMILES

CC(C)CC(CO)NC1=NC(=NC2=C1SC(=N2)N)SC(C)C3=CC=CC=C3

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)SC2=NC3=C(C(=N2)N[C@H](CC(C)C)CO)SC(=N3)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.